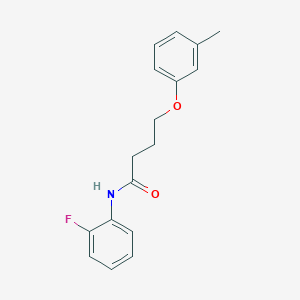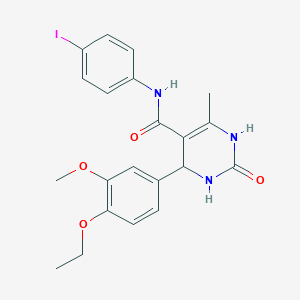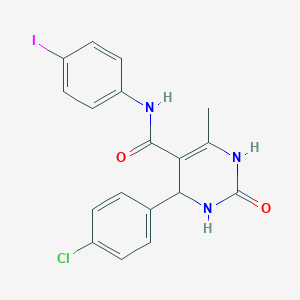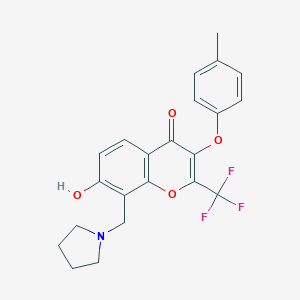
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal research. FUB-APINACA is a chemical compound that belongs to the class of synthetic cannabinoids, which are structurally similar to natural cannabinoids found in the cannabis plant.
Mécanisme D'action
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide acts on the endocannabinoid system, which is a complex signaling network that regulates various physiological processes, including pain sensation, appetite, and mood. Synthetic cannabinoids like N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide bind to the cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways. The exact mechanism of action of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide is not fully understood, but it is thought to modulate the activity of the endocannabinoid system in a manner similar to natural cannabinoids.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has potent binding affinity for the cannabinoid receptors CB1 and CB2. N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its potent binding affinity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the use of synthetic cannabinoids like N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is not without limitations. Synthetic cannabinoids can be highly potent and may have unpredictable effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide. One potential area of research is the development of new therapeutic agents for the treatment of pain and inflammation. N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Another potential area of research is the development of new imaging agents for the endocannabinoid system. N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been used as a radioligand for the imaging of the cannabinoid receptors in the brain, which could lead to the development of new diagnostic tools for various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-fluoroaniline with 3-methyl-2-nitrophenol to form the corresponding amine. This intermediate is then reacted with 4-chlorobutyryl chloride to yield N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide is relatively simple and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been the subject of extensive research due to its potential applications in medicinal chemistry. Synthetic cannabinoids like N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide have been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. These properties make N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide a promising candidate for the development of new therapeutic agents for the treatment of various diseases.
Propriétés
Formule moléculaire |
C17H18FNO2 |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-13-6-4-7-14(12-13)21-11-5-10-17(20)19-16-9-3-2-8-15(16)18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
Clé InChI |
ZYQQFZGFZZJVGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
SMILES canonique |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
